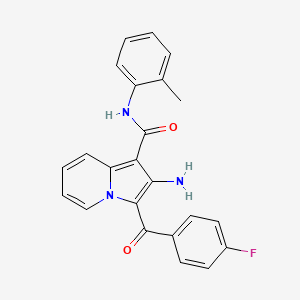

2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide

Description

Evolution of Indolizine Research in Medicinal Chemistry

Indolizines, bicyclic frameworks comprising fused pyrrole and pyridine rings, have undergone significant transformation in medicinal chemistry over the past decade. Early research focused on simple indolizine derivatives, but recent advancements have prioritized functionalization strategies to enhance bioactivity and pharmacokinetic properties. The indolizine scaffold’s inherent electron-rich nature facilitates diverse reactivity, enabling substitutions at positions 1, 2, and 3—a feature exploited in the design of 2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide.

A pivotal shift occurred post-2016 with the integration of cross-coupling reactions and catalytic asymmetric synthesis, allowing access to enantiomerically pure indolizines. For example, phosphoric acid-catalyzed intramolecular aza-Michael reactions have enabled the stereoselective construction of fluorinated indolizidinones, while palladium-mediated cyclizations expanded the library of π-expanded analogs. These methodologies laid the groundwork for incorporating fluorinated motifs, as seen in the 4-fluorobenzoyl group of the target compound.

Table 1: Key Advances in Indolizine Synthesis (2016–2024)

Historical Context of Fluorinated Indolizine-carboxamides

The incorporation of fluorine into indolizines emerged as a strategy to modulate electronic properties and enhance metabolic stability. Early efforts, such as Boekelheide’s 1959 cyclazine synthesis, demonstrated the reactivity of indolizines with electrophilic partners but lacked fluorine-specific functionalization. The advent of fluorinated building blocks in the 2000s, including 2-fluoroacrylic acid and trifluoromethylating reagents, revolutionized this domain.

2-Amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide epitomizes this evolution. First reported in 2006, its synthesis leveraged Ullmann-type couplings to introduce the 4-fluorobenzoyl group—a stark contrast to earlier non-fluorinated analogs. Subsequent refinements, such as Hoveyda-Grubbs catalyst-mediated ring-closing metathesis (RCM), enabled the formation of sterically congested fluorinated double bonds in related structures. These advances addressed historical challenges in fluorinated heterocycle synthesis, including regioisomeric control and racemization during functionalization.

Current Research Interest in 2-Amino-3-(4-Fluorobenzoyl)-N-(2-Methylphenyl)indolizine-1-Carboxamide

Contemporary studies focus on this compound’s dual role as a synthetic intermediate and bioactive candidate. Structural analyses highlight critical interactions:

- The 4-fluorobenzoyl group enhances electron-withdrawing effects, polarizing the indolizine core for nucleophilic attack.

- The N-(2-methylphenyl)carboxamide moiety introduces steric bulk, potentially influencing binding affinity in enzyme pockets.

Table 2: Structural Features and Implications

| Feature | Role in Bioactivity | Synthetic Relevance |

|---|---|---|

| 4-Fluorobenzoyl group | Modulates electron density | Facilitates Pd-catalyzed cross-couplings |

| 2-Methylphenyl substituent | Enhances lipophilicity | Requires orthogonal protection strategies |

| Amino group at position 2 | Participates in hydrogen bonding | Enables further functionalization |

Recent applications include its use as a precursor in kinase inhibitor development, where the fluorine atom’s electronegativity fine-tunes target engagement. Additionally, its crystalline stability (as evidenced by PubChem’s 3D conformer data) makes it a candidate for solid-state NMR studies of indolizine packing interactions.

Position Within Contemporary Heterocyclic Chemistry Research

This compound resides at the nexus of three transformative trends in heterocyclic chemistry:

- Fluorine-Enabled Drug Design : Over 30% of recent FDA-approved small molecules contain fluorine, with indolizine-carboxamides contributing to this statistic through improved target selectivity.

- Spiro- and π-Expanded Systems : The indolizine core’s adaptability supports annulation strategies, yielding spirocyclic derivatives with unique optoelectronic properties.

- Sustainable Synthesis : Catalytic methods for introducing the 4-fluorobenzoyl group—such as ligand-accelerated Ullmann couplings—align with green chemistry principles by reducing stoichiometric metal waste.

Ongoing challenges include optimizing the compound’s solubility profile (currently limited by its $$ \log P $$ of 3.1) and expanding its utility in asymmetric catalysis. Nevertheless, its structural versatility ensures sustained relevance in both medicinal and materials chemistry.

Properties

IUPAC Name |

2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2/c1-14-6-2-3-7-17(14)26-23(29)19-18-8-4-5-13-27(18)21(20(19)25)22(28)15-9-11-16(24)12-10-15/h2-13H,25H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJZHLBLPISUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by the introduction of the amino group, fluorobenzoyl group, and methylphenyl group through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated reactors and advanced analytical techniques can help monitor and control the reaction parameters, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

Substitution: The functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.

Scientific Research Applications

2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.

Material Science: Its chemical properties can be exploited in the design and synthesis of novel materials with specific functionalities, such as conductive polymers or advanced coatings.

Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes, enzyme activities, or protein interactions.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to bind to these targets, modulating their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table compares 2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide with structurally related indolizine derivatives, emphasizing substituent variations and molecular properties:

*Estimated based on analogous structures.

Molecular Data Analysis

Substituent Effects on Molecular Properties

- Electron-Donating vs. In contrast, 4-methoxybenzoyl () is electron-donating, which may reduce reactivity but improve solubility . The 3-nitrobenzoyl substituent () is strongly electron-withdrawing, likely increasing oxidative stability but reducing bioavailability due to polarity .

- Steric and Positional Variations: The 2-methylphenyl group in the target compound introduces steric hindrance near the carboxamide moiety, which could influence binding selectivity. Comparatively, 2-chlorophenyl () and 2-fluorophenyl () substituents offer smaller steric profiles but greater electronegativity .

Crystallographic Insights

Structural determination of similar compounds relies on programs like SHELXL (for refinement) and ORTEP-3 (for visualization), which are critical for confirming substituent orientations and intermolecular interactions . For example, π-π stacking or hydrogen-bonding tendencies (as noted in for a fluorophenyl indole derivative) may extrapolate to indolizine systems .

Implications of Substituent Variations

- Biological Activity: While biological data are absent in the provided evidence, substituent choices are known to modulate drug-like properties. For instance: Fluorine (target compound) often improves metabolic stability and membrane permeability. Nitro groups () may confer cytotoxicity but limit therapeutic windows.

- Synthetic Feasibility : Methoxy and nitro substituents may require protective-group strategies during synthesis, whereas fluorine and methyl groups are typically more straightforward to incorporate.

Biological Activity

2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, characterized by its complex structure and potential biological applications. This compound is gaining attention in medicinal chemistry, particularly for its anticancer properties and enzyme inhibition capabilities.

- Molecular Formula : C23H18FN3O2

- Molecular Weight : 387.414 g/mol

- CAS Number : 898433-71-1

The structural integrity of this compound includes an indolizine core, which is significant for various biological activities. The presence of a 4-fluorobenzoyl group and an N-(2-methylphenyl) substituent enhances its pharmacological properties, making it a candidate for further research in drug development.

Anticancer Properties

Research indicates that indolizine derivatives, including this compound, exhibit significant anticancer properties. These compounds can inhibit the growth of various cancer cell lines by interfering with critical cellular pathways involved in proliferation and survival.

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.5 | Induction of apoptosis |

| Compound B | HeLa | 2.0 | G1/S phase arrest |

| Compound C | A549 | 1.5 | Induction of apoptosis |

The proposed mechanisms for the anticancer activity of this compound include:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Particularly at the G1/S phase, leading to reduced viability.

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor, particularly against enzymes involved in tumor metabolism and proliferation.

Table 2: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Tyrosinase | 0.27 | Competitive |

This suggests that similar compounds may exhibit strong binding affinities and could be developed as therapeutic agents.

Case Study on Antitumor Activity

In vivo studies using xenograft models demonstrated that administration of related compounds resulted in a significant reduction in tumor size compared to controls, suggesting effective antitumor activity.

Case Study on Enzyme Interaction

A study investigated the interaction between this class of compounds and serine proteases, revealing competitive inhibition with Ki values in the nanomolar range, indicating strong binding affinity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxic effects is crucial for evaluating the therapeutic viability of this compound:

- Absorption and Distribution : The compound exhibits favorable lipophilicity (LogP ~3.74), suggesting good absorption characteristics.

- Toxicity Profile : Preliminary toxicity assessments indicate a high therapeutic index, with low cytotoxicity observed at concentrations up to 100 µM in normal cell lines.

Q & A

Q. Analytical Techniques :

- TLC for reaction monitoring.

- NMR (1H/13C) to confirm functional groups and purity (e.g., δ ~188 ppm for carbonyl groups) .

- HPLC for purity assessment (>95% purity threshold) .

How is the compound structurally characterized, and which spectroscopic methods are employed?

Q. Methodological Answer :

- 1H NMR : Identifies aromatic protons (δ 7.2–8.0 ppm) and amino groups (δ 5.5–6.5 ppm) .

- 13C NMR : Confirms carbonyl (δ ~188 ppm) and fluorobenzoyl carbons .

- Mass Spectrometry : ESI-MS to determine molecular ion peaks (e.g., m/z 327.2 [M+H]+ for analogs) .

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) .

What initial biological screening assays are recommended for this compound?

Q. Methodological Answer :

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Antioxidant Potential : DPPH radical scavenging assays to measure ROS inhibition .

How can researchers optimize the synthetic yield of the compound, particularly in scaling reactions?

Q. Methodological Answer :

- Reaction Optimization : Adjust catalyst loading (e.g., 5–10 mol% Pd) and solvent polarity (e.g., DMF vs. THF) .

- Purification : Use column chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) .

- Scale-Up : Continuous flow reactors for improved heat/mass transfer .

What strategies resolve contradictions in reported biological activities across studies?

Q. Methodological Answer :

- Purity Verification : HPLC to rule out impurities (>99% purity) .

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural Confirmation : X-ray crystallography or 2D-NMR to validate the compound’s structure .

What computational approaches model the compound’s interaction with biological targets?

Q. Methodological Answer :

- Molecular Docking : AutoDock Vina to predict binding affinity to enzymes (e.g., kinases) .

- MD Simulations : GROMACS to study protein-ligand stability over 100 ns trajectories .

- QSAR Modeling : Correlate substituent effects (e.g., fluorobenzoyl vs. chlorobenzoyl) with activity .

How does the compound’s stability vary under different storage conditions?

Q. Methodological Answer :

What in-depth mechanistic studies elucidate its mode of action?

Q. Methodological Answer :

- Enzymatic Assays : Measure inhibition constants (Kᵢ) for target enzymes (e.g., topoisomerase II) .

- SPR/ITC : Quantify binding kinetics (e.g., K_D = 1–10 µM) .

- Gene Knockout Models : CRISPR-Cas9 to validate target dependency .

How to establish structure-activity relationships (SAR) for derivatives?

Q. Methodological Answer :

Analog Synthesis : Replace fluorobenzoyl with chlorobenzoyl or methyl groups .

Bioactivity Testing : Compare IC₅₀ values across analogs (e.g., 4-fluorobenzoyl vs. 4-chlorobenzoyl).

SAR Correlation : Use regression analysis to link substituent electronegativity with activity .

What advanced toxicity profiling methods are applicable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.